
2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- is a complex organic compound with a unique structure It belongs to the class of methanonaphthalenes and is characterized by its hexahydro configuration and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- typically involves multiple steps. One common method includes the reaction of a suitable naphthalene derivative with specific reagents under controlled conditions. The reaction often requires a catalyst and is carried out at elevated temperatures to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity, which can result in various biological outcomes.
相似化合物的比较
Similar Compounds
2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2R)-: This is a stereoisomer of the compound with a different spatial arrangement of atoms.
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene-8-carbaldehyde: Another compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of 2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- lies in its specific configuration and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications and research studies.
属性
CAS 编号 |
61826-54-8 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC 名称 |
(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene-5-carbaldehyde |
InChI |
InChI=1S/C16H24O/c1-14(2)7-5-11(10-17)13-15(3,4)12-6-8-16(13,14)9-12/h10,12H,5-9H2,1-4H3/t12-,16-/m0/s1 |
InChI 键 |
VXQBLEIANTXQDP-LRDDRELGSA-N |
手性 SMILES |
CC1(CCC(=C2[C@@]13CC[C@@H](C3)C2(C)C)C=O)C |
规范 SMILES |
CC1(CCC(=C2C13CCC(C3)C2(C)C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


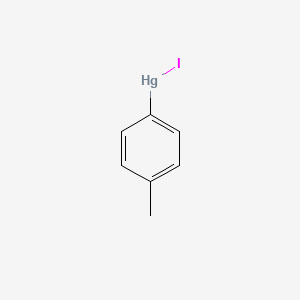

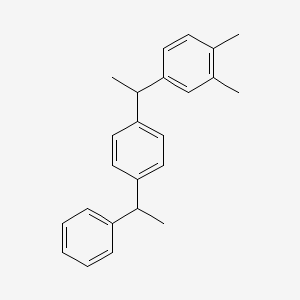
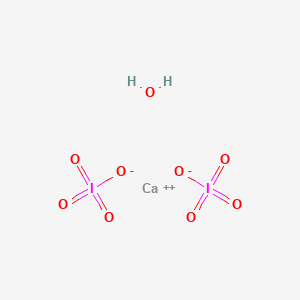
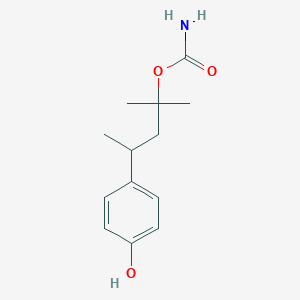
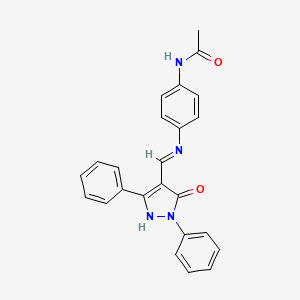
![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)
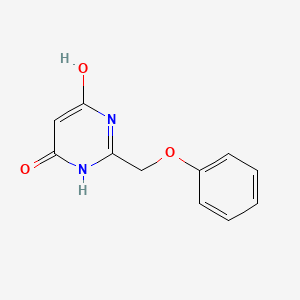
![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)

![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)

